Tasumatrol L

Übersicht

Beschreibung

Tasumatrol L is a natural product derived from the plant Taxus sumatrana. It is classified as a 21-carbon taxane ester, which is a type of diterpene. Taxane esters are known for their significant biological activities, particularly in the field of cancer research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tasumatrol L is typically isolated from the leaves and twigs of Taxus sumatrana. The extraction process involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The isolation process includes several steps of purification to obtain the compound in its pure form.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Taxus sumatrana. The process is optimized to maximize yield and purity. The leaves and twigs are harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Tasumatrol L undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry

Tasumatrol L serves as a model compound for studying the chemical properties and reactivity of taxane esters. Its unique structure allows researchers to explore various chemical reactions, including oxidation, reduction, and substitution, which are essential for enhancing its biological activity .

Biology

In biological studies, this compound is utilized to understand interactions with various biological targets. Its ability to inhibit specific enzymes makes it a valuable tool for investigating cellular signaling pathways .

Medicine

This compound has shown promising potential as an anticancer agent . It interacts with the epidermal growth factor receptor (EGFR) tyrosine kinase, disrupting signaling pathways that promote cancer cell growth . This mechanism highlights its potential for developing new cancer therapies.

Industry

In the pharmaceutical industry, this compound is being explored for the development of new drugs and therapeutic agents. Its unique properties make it a candidate for novel drug formulations .

Case Study 1: Anticancer Potential

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies indicated that it effectively inhibits cell proliferation through its action on EGFR .

Case Study 2: Analgesic Properties

Another study explored the analgesic properties of related compounds like Tasumatrol B. Although focused on different derivatives, it highlights the broader therapeutic potential of taxanes in managing pain and inflammation .

Wirkmechanismus

Tasumatrol L exerts its effects by interacting with specific molecular targets and pathways. One of the primary targets is the epidermal growth factor receptor tyrosine kinase enzyme. This compound binds to this enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cancer cell growth and proliferation . This mechanism makes it a promising candidate for anticancer drug development.

Vergleich Mit ähnlichen Verbindungen

Tasumatrol L can be compared with other similar taxane esters, such as deacetylbaccatin III, tasumatrol B, and taxawallin J. These compounds share structural similarities but differ in their biological activities and chemical properties:

Deacetylbaccatin III: Known for its role as a precursor in the synthesis of paclitaxel, a widely used anticancer drug.

Tasumatrol B: Exhibits cytotoxic activity similar to this compound but with different potency and selectivity.

Taxawallin J: Another taxane ester with potential anticancer properties, differing in its specific molecular interactions and effects.

This compound is unique due to its specific structure and the particular biological activities it exhibits, making it a valuable compound for further research and development.

Biologische Aktivität

Tasumatrol L is a compound derived from the Taxus genus, particularly from the species Taxus sumatrana. This compound, along with other taxoids, has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and analgesic effects. This article will delve into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is part of a broader class of compounds known as taxoids, which are characterized by their diterpenoid structure. These compounds are primarily sourced from yew trees and have been extensively studied for their pharmacological properties.

1. Anticancer Activity

This compound exhibits notable anticancer properties. Research indicates that taxoids, including this compound, can inhibit tumor cell proliferation through various mechanisms:

- Mechanism of Action : Taxoids stabilize microtubules during the cell cycle, particularly at the G2-M phase, preventing normal mitotic spindle function and thus inhibiting cell division .

- Cytotoxicity : In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has shown mild cytotoxic activity against human HeLa and Daoy tumor cells .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are significant:

- Inhibition of Inflammatory Mediators : Studies have demonstrated that this compound can inhibit lipoxygenase activity, which is crucial in the biosynthesis of inflammatory mediators such as leukotrienes .

- Experimental Models : In carrageenan-induced paw edema models, Tasumatrol B (a related compound) showed substantial anti-inflammatory effects, suggesting similar potential for this compound .

3. Analgesic Activity

This compound also displays analgesic properties:

- Pain Relief Mechanism : The analgesic effects are likely mediated through the inhibition of prostaglandin synthesis pathways that are involved in pain signaling .

- Experimental Evidence : In acetic acid-induced writhing models, compounds derived from Taxus wallichiana, including tasumatrols, exhibited significant analgesic activities .

Data Table: Biological Activities of this compound

| Activity Type | Mechanism | Model Used | Effectiveness |

|---|---|---|---|

| Anticancer | Stabilization of microtubules | HeLa and Daoy tumor cells | Mild cytotoxicity observed |

| Anti-inflammatory | Inhibition of lipoxygenase | Carrageenan-induced edema | Significant reduction in edema |

| Analgesic | Inhibition of prostaglandin synthesis | Acetic acid-induced writhing | Significant pain relief |

Case Studies

Several case studies have highlighted the potential applications of this compound and related compounds in clinical settings:

- Case Study 1 : A study on the efficacy of taxoid derivatives in treating breast cancer demonstrated that compounds like this compound could enhance the effectiveness of conventional chemotherapy agents by targeting multiple pathways involved in tumor growth and survival .

- Case Study 2 : Research involving animal models showed that administration of Tasumatrol B led to significant reductions in inflammation markers and pain responses in subjects with induced inflammatory conditions .

Eigenschaften

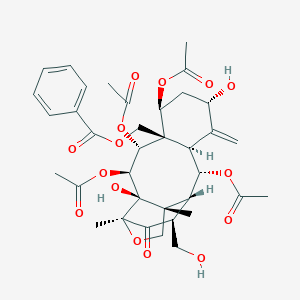

IUPAC Name |

[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,13S,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44O15/c1-17-24(42)13-25(48-18(2)38)35(16-46-32(44)22-11-9-8-10-12-22)26(17)28(49-19(3)39)27-23(14-37)29(43)34(7)36(45,33(27,6)15-47-34)31(51-21(5)41)30(35)50-20(4)40/h8-12,23-28,30-31,37,42,45H,1,13-16H2,2-7H3/t23-,24+,25+,26+,27+,28+,30+,31+,33+,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXSJZPTCKIFHG-CXFIUYFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)C(C4C2OC(=O)C)CO)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)[C@@H]([C@H]4[C@H]2OC(=O)C)CO)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.